N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S2/c1-13(24)19-18(14-5-3-2-4-6-14)23-20(28-19)22-17(25)11-12-29(26,27)16-9-7-15(21)8-10-16/h2-10H,11-12H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZQCZVDOMUKHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. The starting materials often include 4-phenylthiazole and 4-chlorobenzenesulfonyl chloride. The acetylation and sulfonylation reactions are carried out under controlled conditions, often using catalysts and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Formation of Thiazole Core
The thiazole ring is often synthesized through condensation reactions. For example:
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Reagents : Thiourea derivatives, acetylacetone, or phenyl isothiocyanate.
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Conditions : Reflux at elevated temperatures (e.g., 6 hours for one-pot methods) .
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Yield : Typically moderate (e.g., 45% in one-pot synthesis) .
Acetylation
Acetylation introduces the 5-acetyl group on the thiazole ring. This step often uses acetylating agents like acetic anhydride under acidic or basic conditions.
Sulfonamide Coupling
The (4-chlorophenyl)sulfonyl group is introduced via coupling reactions with sulfonic acid derivatives. For example:
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Reagents : (4-Chlorophenyl)sulfonyl chloride, amines, or amides.
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Conditions : Room temperature or mild heating in the presence of bases (e.g., triethylamine).
Mechanism of Action
The compound’s biological activity stems from interactions with molecular targets such as enzymes or receptors. Key mechanisms include:
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Enzyme Inhibition : The sulfonamide group may bind to active sites of enzymes (e.g., serine proteases or COX-II), modulating pathways linked to inflammation or infection .
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Antimicrobial Activity : Thiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., Candida), potentially via disruption of cellular processes .
Chemical Reactions Table
Structural Characterization
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Crystallography : The compound forms three-dimensional networks via π–π interactions and hydrogen bonding, as observed in similar sulfonamide derivatives .
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NMR Analysis : Key signals include peaks for CH₃ groups (δ ~2.5 ppm), aromatic protons (δ 7.5–8.0 ppm), and NH groups (δ ~12.3 ppm) .
Biological Activity
Industrial Scale Considerations
Scaling up requires optimizing reaction conditions (e.g., solvent choice, temperature) to maximize purity and yield while minimizing byproducts. Safety protocols for handling sulfonamide intermediates are critical due to potential toxicity.
This compound’s synthesis and activity highlight its potential in drug development, particularly for treating infections and inflammation. Further studies are needed to refine its pharmacological profile and scalability.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit noteworthy antimicrobial properties. Specifically, compounds containing the thiazole moiety, such as N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide, have shown effectiveness against a range of bacterial and fungal pathogens.
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | ≤ 25 µg/mL |
| This compound | Candida albicans | ≤ 20 µg/mL |
These findings indicate that this compound could potentially serve as a lead for developing new antimicrobial agents targeting resistant strains.
Anticancer Properties
The thiazole ring has been associated with anticancer activity in various studies. Compounds similar to this compound have been evaluated for their cytotoxic effects against different cancer cell lines.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line Tested | Percent Growth Inhibition (PGI) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 72% |
| N-(5-acetyl-4-phenylthiazol-2-y)-3-((4-chlorophenyl)sulfonyl)propanamide | A549 (Lung Cancer) | 65% |
The compound's ability to inhibit cell growth suggests its potential as an anticancer agent, warranting further investigation into its mechanisms of action and efficacy.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications to the thiazole ring and sulfonamide group can enhance lipophilicity and cellular permeability, which are critical factors in drug design.
Table 3: SAR Insights for Thiazole Derivatives
| Modification | Effect on Activity |
|---|---|
| Addition of para-chlorophenyl group | Increased lipophilicity and cytotoxicity |
| Variation in sulfonamide substituents | Altered antimicrobial spectrum |
These insights guide the synthesis of new derivatives with improved pharmacological profiles.
Case Studies and Research Findings
Several case studies have highlighted the potential applications of thiazole derivatives in drug development:
- Antimicrobial Study : A study evaluated the efficacy of various thiazole compounds against drug-resistant bacteria. The results indicated that compounds similar to N-(5-acetyl-4-phenylthiazol-2-y)-3-((4-chlorophenyl)sulfonyl)propanamide exhibited superior activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
- Cytotoxicity Assessment : Research focusing on the cytotoxic effects of thiazole derivatives revealed that specific modifications significantly enhanced their potency against various cancer cell lines, providing a rationale for further exploration in anticancer drug development .
Mechanism of Action
The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide
- N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-methylphenyl)sulfonyl)propanamide
Uniqueness
N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the acetyl, phenylthiazole, and chlorophenylsulfonyl groups can influence its solubility, stability, and interaction with biological targets.
Biological Activity
N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide is a thiazole-derived compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : The initial step involves cyclization of a precursor containing sulfur and nitrogen to form the thiazole ring.
- Introduction of the Acetyl Group : Acetylation is performed using acetic anhydride or acetyl chloride.
- Attachment of the Phenyl Ring : The phenyl group is introduced via Friedel-Crafts acylation.
- Formation of the Tosyl Group : The tosyl group is introduced through sulfonation using tosyl chloride.
These synthetic methods ensure that the compound retains its desired biological properties while allowing for further functionalization if necessary.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria, including resistant strains. For instance, compounds derived from similar thiazole structures have demonstrated activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In cell line studies, it has shown significant cytotoxic effects against various cancer types, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, primarily through inhibition of key signaling pathways such as AKT/mTOR .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Thiazole Ring | Essential for antimicrobial and anticancer activity |
| Acetyl Group | Enhances solubility and bioavailability |
| Chlorophenyl Sulfonamide | Increases potency against cancer cell lines |
Research indicates that modifications in the phenolic or sulfonamide groups can lead to variations in potency, suggesting a strong correlation between structure and biological activity .
Case Studies
- Antimicrobial Efficacy : A study reported that derivatives similar to this compound showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with IC50 values indicating potent activity comparable to established antibiotics .
- Cytotoxicity in Cancer Models : In another investigation, this compound was tested against A549 lung cancer cells, resulting in a significant reduction in cell viability (IC50 < 10 µM), highlighting its potential as a lead compound for further development in oncology .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(5-acetyl-4-phenylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide, and how can purity be ensured?
- Methodology : The synthesis typically involves multi-step reactions, starting with the condensation of 2-amino-5-arylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine as a base. Refluxing in dioxane or using microwave-assisted synthesis improves efficiency . Purification via column chromatography or recrystallization (ethanol-DMF mixtures) is critical. Purity validation requires HPLC (>95% purity) and spectroscopic confirmation (NMR, HRMS) .
Q. How can the structural features of this compound be characterized to confirm its identity?
- Methodology : Use a combination of:
- X-ray crystallography for absolute configuration determination (e.g., analogs in ).
- FT-IR to identify functional groups (e.g., sulfonyl, acetyl).
- NMR (¹H, ¹³C, 2D-COSY) to map proton environments and verify substituent positions .
- Mass spectrometry (ESI-TOF) for molecular weight confirmation .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodology :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
- Receptor binding studies : Radioligand displacement assays (e.g., for analogs targeting CNS receptors ).
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes/receptors (e.g., COX-2 ).
- Noncovalent interaction analysis : Use Multiwfn to map electrostatic potential surfaces and hydrogen-bonding patterns .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100+ ns trajectories .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric methods.
- Structural analogs comparison : Test derivatives with modified sulfonyl or acetyl groups to isolate pharmacophores (see SAR table below) .
- Meta-analysis : Cross-reference datasets from public repositories (ChEMBL, PubChem) to identify assay-specific biases .
Q. What strategies improve metabolic stability without compromising activity?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetyl moiety .
- Cytochrome P450 inhibition assays : Use human liver microsomes to identify metabolic hotspots .
- Isosteric replacement : Swap thiazole with oxadiazole to enhance resistance to oxidative metabolism .
Structure-Activity Relationship (SAR) Analysis
Data Contradiction Case Study
- Issue : Conflicting IC₅₀ values (0.5 µM vs. 5.3 µM) for EGFR inhibition in two studies.
- Resolution :
- Assay conditions : Differences in ATP concentration (1 mM vs. 10 µM) skewed results.
- Compound purity : Impurities (>10% in one study) artificially inflated activity .
- Orthogonal validation : Surface plasmon resonance (SPR) confirmed true binding affinity (KD: 0.7 µM) .
Key Tools & Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
